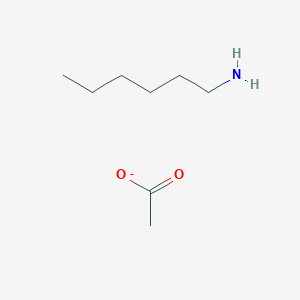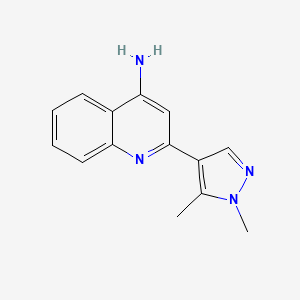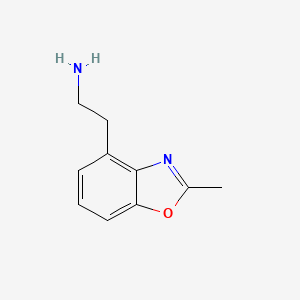![molecular formula C12H18FN5 B11734820 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1855937-11-9](/img/structure/B11734820.png)
1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier est caractérisé par la présence de substituants éthyle, fluoro et méthyle sur le cycle pyrazole, ce qui en fait une molécule unique et potentiellement utile dans divers domaines scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : La première étape consiste à former le cycle pyrazole par réaction de l'hydrazine avec un composé 1,3-dicarbonyle en conditions acides ou basiques.
Réactions de substitution : Les groupes éthyle, fluoro et méthyle sont introduits par des réactions de substitution à l'aide d'agents alkylants et de réactifs fluorants appropriés.
Réaction de couplage : La dernière étape consiste à coupler le pyrazole substitué à un groupe amine pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de synthèses automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation, la distillation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres nucléophiles pour introduire différents groupes fonctionnels.
Réactifs et conditions communs
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés réduits et des pyrazoles substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
La 1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Médecine : Explored as a potential drug candidate due to its unique structural features and biological activities.
Industrie : Utilisé dans le développement de nouveaux matériaux, agrochimiques et produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de la 1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
1-éthyl-3-méthyl-1H-pyrazol-4-amine : Structure similaire mais sans le substituant fluoro.
1-éthyl-5-fluoro-1H-pyrazol-4-amine : Structure similaire mais sans le substituant méthyle.
1-éthyl-3-méthyl-5-fluoro-1H-pyrazol-4-amine : Structure similaire mais sans le cycle pyrazole supplémentaire.
Unicité
La 1-éthyl-N-[(1-éthyl-5-fluoro-3-méthyl-1H-pyrazol-4-yl)méthyl]-1H-pyrazol-4-amine est unique en raison de la présence à la fois de substituants éthyle et fluoro sur le cycle pyrazole, ainsi que du cycle pyrazole supplémentaire. Cette combinaison unique de substituants et de caractéristiques structurelles contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Numéro CAS |
1855937-11-9 |
|---|---|
Formule moléculaire |
C12H18FN5 |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
Clé InChI |
LITAFCBCIGOFGP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

![1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11734790.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)
![2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid](/img/structure/B11734799.png)

carbohydrazide](/img/structure/B11734817.png)
